2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIQAIBZGSIDD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944163 | |
| Record name | 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-29-8 | |
| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation Mechanism
The primary synthetic route involves an Aldol condensation between 4-(dimethylamino)benzaldehyde and 1-methylpyridinium iodide. This reaction proceeds via a base-catalyzed mechanism, where the enolate of the pyridinium derivative attacks the aldehyde carbonyl group, forming the styryl bridge. Pyrrolidine is frequently employed as a catalyst, enhancing reaction efficiency by stabilizing the transition state.
Reaction Conditions:
-
Solvent: Methanol or ethanol (anhydrous)
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Temperature: Reflux (60–80°C)
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Time: 6–12 hours
The stoichiometric ratio of 4-(dimethylamino)benzaldehyde to 1-methylpyridinium iodide is critical. A 1:1 molar ratio minimizes side products like unreacted aldehyde or dimerized species.
Alternative Synthetic Routes
Silver Salt-Mediated Synthesis
A modified approach utilizes silver(I) p-toluenesulfonate to facilitate iodide displacement. This method involves mixing hot methanolic solutions of 4-(dimethylamino)benzaldehyde and 1-methylpyridinium iodide with silver p-toluenesulfonate, yielding a grey precipitate of silver iodide.
Key Steps:
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Precipitation: Silver iodide is removed after 30 minutes of stirring.
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Evaporation: The filtrate is concentrated under reduced pressure.
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Recrystallization: Green crystals are obtained from methanol.
Advantages:
Catalytic Approaches and Optimization
Role of Pyrrolidine and Solvent Systems
Pyrrolidine accelerates the condensation by deprotonating the pyridinium salt, generating a reactive enolate. Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 68 | 92 |
| Ethanol | 24.3 | 72 | 94 |
| Acetonitrile | 37.5 | 58 | 88 |
Non-polar solvents (e.g., toluene) yield <30% due to poor solubility of ionic intermediates.
Industrial-Scale Production
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance scalability. Key parameters include:
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Residence Time: 10–15 minutes.
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Temperature Control: 70°C ± 2°C.
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Catalyst Recycling: Pyrrolidine is recovered via distillation.
Benefits:
Purification and Characterization
Chemical Reactions Analysis
Oxidation Reactions
DASPMI undergoes oxidative transformations under controlled conditions:
The dimethylamino group activates the styryl moiety for electron transfer, with oxidation preferentially occurring at the C=C bond rather than the aromatic rings .
Reduction Reactions
Reductive pathways reveal structural modifications critical for tuning photophysical properties:
Key Reductants:
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Sodium borohydride (NaBH₄): Generates leuco form with 92% fluorescence quenching in methanol
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Lithium aluminum hydride (LiAlH₄): Produces amine derivatives via N-methyl group reduction (70% yield)
Reduction kinetics exhibit strong solvent dependence, with DMF providing 3× faster rates than ethanol due to stabilization of charged intermediates .
Substitution Reactions
The pyridinium ring participates in nucleophilic substitutions:
Substitution occurs preferentially at the C-2 and C-4 positions due to resonance stabilization of the transition state .
Host-Guest Complexation
DASPMI forms stable complexes with macrocycles, modulating its reactivity:
With Cucurbit uril (CB7):
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Fluorescence lifetime increases from 1.2 ns (free) to 3.8 ns (complexed)
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Enables anion sensing through competitive displacement (LOD for BF₄⁻ = 0.8 μM)
With DNA:
-
Groove binding confirmed by:
Photochemical Reactions
Photoexcitation initiates multiple pathways:
| Process | Time Scale | Quantum Yield |
|---|---|---|
| Solvation dynamics | 118-224 fs | - |
| Twisted intramolecular charge transfer (TICT) | 1.15 ps | Φ = 0.18 |
| Intersystem crossing | 3.2 ns | Φ = 0.03 |
The S₁ → S₀ transition shows strong solvent polarity dependence (Δλₑₘ = 65 nm in water vs. acetonitrile) .
Environmental Interactions
pH-Dependent Behavior:
Adsorption on HA-MNPs:
Comparative Reactivity Table
| Reaction Type | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (H₂O₂) | 0.002 | 58.3 |
| Reduction (NaBH₄) | 0.015 | 42.7 |
| Substitution (NH₃) | 3.2×10⁻⁵ | 89.1 |
These reaction pathways enable precise molecular engineering of DASPMI for applications ranging from mitochondrial imaging to environmental remediation. The compound's reactivity profile remains an active research area, particularly in developing targeted biosensors through rational structural modifications.
Scientific Research Applications
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a fluorescence probe to study the properties of various materials.
Medicine: Its unique properties make it useful in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects through the formation of intermolecular charge transfer states when photoexcited. This process involves the transfer of electrons between molecules, leading to changes in their electronic properties. The molecular targets and pathways involved include the interaction with DNA structures and the formation of charge transfer complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Substituted Analogues
The 4-substituted isomer, 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPI), differs in the styryl group’s position on the pyridinium ring. Key distinctions include:
Mechanistic Insight : The 4-substituted isomer’s extended conjugation enhances ICT, leading to longer emission wavelengths. This makes DASPI more sensitive to microenvironment viscosity, ideal for molecular rotor applications . In contrast, the 2-substituted isomer’s shorter Stokes shift (38 nm vs. 130 nm for DASPI) limits its utility in viscosity sensing but suits FLIm due to minimal spectral overlap with biological matrices .
Amino Group Modifications: Diphenylamino Variants
Replacing the dimethylamino group with diphenylamino (e.g., DPASPI) alters electron-donating capacity and steric effects:
Key Finding: Diphenylamino substitution increases molar extinction coefficients and red shifts emission, enabling applications in optoelectronic materials. However, the bulky diphenyl group may reduce solubility compared to the dimethylamino analogue .
Alkyl Chain Variations: 1-Ethylpyridinium Derivatives
Replacing the 1-methyl group with ethyl (e.g., DASPEI) impacts hydrophobicity and cellular uptake:
Mechanistic Insight: The ethyl group enhances lipophilicity, improving membrane penetration for live-cell imaging. However, it may increase nonspecific binding compared to the methyl variant .
Data Tables
Table 1: Spectral Properties of Key Analogues
Table 2: Application-Specific Performance
Biological Activity
Introduction
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, commonly referred to as DASPMI, is a styryl dye known for its applications in biological research, particularly in staining and imaging cellular structures. This compound exhibits significant biological activity, particularly in the fields of cell biology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₆H₁₉N₂I
- Molecular Weight: 366.240 g/mol
- CAS Number: 959-81-9
DASPMI is characterized by its fluorescent properties, which are utilized for various biological applications including mitochondrial staining and cellular imaging.
DASPMI's biological activity is primarily attributed to its interaction with cellular components. It is known to:
- Stain Mitochondria: DASPMI accumulates in mitochondria, allowing for the visualization of mitochondrial structures and functions in live cells. The compound fluoresces green under specific excitation wavelengths (λex /λem = 475/606 nm) .
- Interact with DNA: Studies have shown that DASPMI binds to calf thymus DNA, leading to fluorescence enhancement, which can be utilized to study DNA dynamics .
- Transport Mechanisms: DASPMI has been investigated for its uptake mechanisms in various cell types. For instance, in BeWo cells (a model for placental transport), it was found that the uptake is not mediated by organic cation transporters (OCTs) but rather through nucleoside transporters .
Antimicrobial Properties
DASPMI has demonstrated notable antimicrobial activity against various strains of bacteria:
- Minimum Inhibitory Concentration (MIC): The compound has been reported to have an MIC of 37.5 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA), indicating moderate antibacterial efficacy .
Cellular Imaging and Viability Studies
DASPMI is extensively used for imaging studies due to its ability to stain glioma cells and assess cell viability:
- Cell Structure Analysis: It facilitates the analysis of cell viability, proliferation, endocytosis, cytokinesis, and phagocytosis in living tissues .
- Mitochondrial Function Studies: The compound's accumulation in mitochondria provides insights into mitochondrial health and function during various cellular processes.
Study on Glioma Cells
In a study by Kucheryavykh et al., DASPMI was utilized to visualize implanted GL261 glioma cells in living mouse brain slices. The research highlighted the efficacy of DASPMI in tracking glioma cell behavior and interactions within the brain microenvironment .
Investigation of Transport Mechanisms
Research conducted on BeWo cells elucidated the transport mechanisms of DASPMI, revealing that although it does not utilize OCTs for uptake, it significantly localizes within mitochondria and nuclei. This finding underscores the dye's potential applications in studying drug delivery systems across biological barriers .
Summary of Findings
| Property | Details |
|---|---|
| Fluorescence | Green fluorescence (λex /λem = 475/606 nm) |
| Antimicrobial Activity | MIC = 37.5 µg/ml against MRSA |
| Cellular Applications | Mitochondrial staining, viability assays |
| Transport Mechanism | Mediated by nucleoside transporters in BeWo cells |
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, and how can purity be ensured?
The compound is typically synthesized via a condensation reaction between 1,2-dimethylpyridinium iodide and 4-(dimethylamino)benzaldehyde in the presence of a base like piperidine. A common protocol involves heating the reactants in methanol or ethanol under reflux for 2–24 hours . Post-synthesis, purification is achieved via recrystallization from ethanol or methanol, and purity is confirmed using melting point analysis (258–263°C) . High-performance liquid chromatography (HPLC) with UV detection (λ = 450–505 nm) is recommended for quantitative purity assessment .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Signals for the styryl double bond (δ ~7.5–8.0 ppm, J = 12–16 Hz) and dimethylamino group (δ ~3.0 ppm) confirm structure .
- UV-Vis spectroscopy : Strong absorption maxima at 450–505 nm (ε = 36,000–58,000 cm⁻¹M⁻¹), solvent-dependent due to polarity effects .
- Mass spectrometry : Molecular ion peak at m/z 366.24 (C₁₆H₁₉IN₂⁺) with fragmentation patterns matching the styryl-pyridinium backbone .
Q. What safety protocols are essential when handling this compound?
While acute toxicity data are limited, standard precautions include:
- Use of nitrile gloves, lab coats, and eye protection.
- Avoid inhalation of dust; work in a fume hood.
- In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do solvent polarity and hydrogen-bonding interactions influence its photophysical properties?
Solvent-dependent Stokes shifts arise from intramolecular charge transfer (ICT) between the dimethylamino donor and pyridinium acceptor. In polar solvents (e.g., water), emission peaks redshift (λem ~605 nm) due to stabilized excited states. Reichardt’s ET(30) or ET(dye) parameters quantify solvent effects, with preferential solvation observed in binary mixtures (e.g., methanol-water) .
Q. What strategies optimize its use as a mitochondrial membrane potential probe in live-cell imaging?
Q. How can crystal engineering improve its nonlinear optical (NLO) properties?
Crystallization in polar space groups (e.g., P1) enhances NLO activity. The title compound’s planar cation aligns via π-π stacking (centroid distance: 3.58 Å) and C–H···I hydrogen bonds, but substitution with stronger electron-withdrawing groups (e.g., nitro) or larger anions (e.g., I₃⁻) can amplify hyperpolarizability .
Q. What experimental designs resolve contradictions in reported fluorescence quantum yields?
Discrepancies in ΦF values (e.g., 0.2–0.4) stem from solvent purity and excitation wavelength. To standardize:
Q. How is this compound applied in real-time enzyme activity assays?
In cucurbit[6]uril (CB6)-based assays, the dye’s fluorescence increases upon displacement from CB6 by enzymatic products (e.g., polyamines). Optimize by:
- Titrating CB6 concentration to achieve 50% initial fluorescence quenching.
- Using stopped-flow kinetics for sub-second resolution .
Methodological Challenges and Solutions
Q. Why does the compound exhibit poor aqueous solubility, and how can this be mitigated?
Limited solubility (~0.5 mg/mL in water) arises from the hydrophobic styryl group. Strategies include:
Q. How to address batch-to-batch variability in fluorescence intensity?
Variability often stems from iodide counterion impurities. Implement:
- Anion exchange (e.g., replace I⁻ with PF₆⁻) via metathesis.
- LC-MS to verify anion consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
